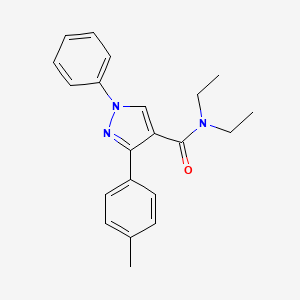
N,N-diethyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is an organic compound with a complex structure, featuring both aromatic and pyrazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide typically involves the reaction of 4-methylbenzoyl chloride with N,N-diethyl-1-phenylpyrazole-4-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency.
化学反应分析
Types of Reactions
N,N-diethyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
N,N-diethyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N,N-diethyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
相似化合物的比较
Similar Compounds
- N,N-diethyl-3-methylbenzamide
- N,N-diethyl-3-(4-methylphenyl)prop-2-yn-1-amine
- N,N-diethyl-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide
Uniqueness
N,N-diethyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is unique due to its specific structure, which combines both aromatic and pyrazole rings. This structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
生物活性
N,N-diethyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a pyrazole ring, a carboxamide group, and an aromatic substituent, which are critical for its biological activity. The molecular formula is C21H22N4O with a molecular weight of approximately 350.43 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyrazole moiety allows for the modulation of various biological pathways, including:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Binding : It shows potential as a ligand for various receptors, influencing cellular signaling pathways.
Anticancer Activity
Numerous studies have investigated the anticancer properties of pyrazole derivatives, including this compound. The following table summarizes key findings related to its anticancer efficacy:
These results indicate significant cytotoxicity against various cancer cell lines, suggesting that this compound could serve as a lead in anticancer drug development.
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory potential of pyrazole derivatives. For example, compounds similar to this compound have demonstrated promising anti-inflammatory effects with IC50 values comparable to standard anti-inflammatory drugs such as diclofenac sodium .
Case Studies
Several case studies have documented the therapeutic applications of pyrazole derivatives:
- Case Study on MCF7 Cell Line : A study found that derivatives similar to this compound exhibited significant growth inhibition in MCF7 cells with IC50 values ranging from 0.39 µM to 3.79 µM, indicating their potential as breast cancer therapeutics .
- In Vivo Studies : Animal models have shown that compounds with similar structures can reduce tumor size significantly when administered at specific dosages, reinforcing their potential as effective anticancer agents.
属性
IUPAC Name |
N,N-diethyl-3-(4-methylphenyl)-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-4-23(5-2)21(25)19-15-24(18-9-7-6-8-10-18)22-20(19)17-13-11-16(3)12-14-17/h6-15H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTIFNGSKACZGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN(N=C1C2=CC=C(C=C2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














